molecular formula C18H16F2N4O5 B12315740 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Katalognummer: B12315740
Molekulargewicht: 406.3 g/mol
InChI-Schlüssel: ROPWFTBFJZQRKT-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1006442-80-3) is a pyrazole-based derivative with a molecular formula of C₁₈H₁₆F₂N₄O₅ and a molecular weight of 406.34 g/mol . Its structure features:

  • A pyrazole core substituted at position 1 with a 2-carbamoylethyl group.
  • A 4-(difluoromethoxy)-3-methoxyphenyl group at position 3 of the pyrazole.
  • A 2-cyanoprop-2-enoic acid moiety at position 2.

Eigenschaften

Molekularformel

C18H16F2N4O5

Molekulargewicht

406.3 g/mol

IUPAC-Name

(E)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C18H16F2N4O5/c1-28-14-7-10(2-3-13(14)29-18(19)20)16-12(6-11(8-21)17(26)27)9-24(23-16)5-4-15(22)25/h2-3,6-7,9,18H,4-5H2,1H3,(H2,22,25)(H,26,27)/b11-6+

InChI-Schlüssel

ROPWFTBFJZQRKT-IZZDOVSWSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)OC(F)F

Kanonische SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC(F)F

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Overview

3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, biological research, and industrial applications. This article explores its synthesis, biological activities, and potential applications based on current research findings.

Medicinal Chemistry

3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated effectiveness against several cancer cell lines.

Biological Research

The compound is also studied for its interactions with biological targets:

  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenases. Molecular docking studies suggest it could serve as a lead compound for anti-inflammatory drug development .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways .

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in industrial settings:

  • Material Science : Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or chemical resistance.
  • Chemical Processes : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis. Further analysis through flow cytometry confirmed cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers tested this compound against various bacterial strains. The results demonstrated that it inhibited growth effectively at low concentrations, suggesting its potential application in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound A : 3-[1-(2-Carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid (CAS: 926189-97-1)
  • Key Difference : Replaces the 4-(difluoromethoxy) group with a 3,4-dimethoxyphenyl substituent.
  • Impact :
    • Lipophilicity : The difluoromethoxy group in the target compound increases logP compared to Compound A’s methoxy groups, improving membrane permeability .
    • Metabolic Stability : Fluorine atoms in the difluoromethoxy group reduce susceptibility to oxidative metabolism, enhancing in vivo half-life .
Compound B : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
  • Key Difference: Features a propenone group instead of cyano-propenoic acid and a dichlorophenyl substituent.
  • Impact: Reactivity: The propenone moiety in Compound B is prone to Michael addition reactions, unlike the stable cyano group in the target compound. Electron Density: Dichlorophenyl groups introduce strong electron-withdrawing effects, altering binding affinity compared to the target’s difluoromethoxy-phenyl group .

Core Functional Group Modifications

Compound C : 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1004193-04-7)
  • Key Difference: Replaces the cyano-propenoic acid with a carboxylic acid and adds a dichlorophenoxymethyl group.
  • Impact: Solubility: The carboxylic acid in Compound C enhances aqueous solubility compared to the target’s cyano-propenoic acid, which may reduce bioavailability due to ionization at physiological pH .
Compound D : 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
  • Key Difference : Contains a bis-pyrazole core with chlorophenyl and methyl substituents.

Structural and Property Comparison Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight 406.34 392.37 456.29 287.10
Key Substituents Difluoromethoxy, cyano-acid Dimethoxyphenyl, cyano-acid Dichlorophenyl, propenone Dichlorophenoxy, carboxylic
logP (Estimated) ~2.1 ~1.8 ~3.5 ~1.5
Hydrogen Bond Acceptors 8 7 5 5
Bioavailability Moderate (high lipophilicity) High (polar substituents) Low (high reactivity) Low (ionization)

Research Implications

  • Synthetic Accessibility : The target compound’s difluoromethoxy group may require specialized fluorination reagents, increasing synthesis complexity compared to Compound A’s methoxy groups .
  • Drug Design: The cyano-propenoic acid moiety offers a balance between stability and hydrogen-bonding capacity, making it preferable over Compound C’s carboxylic acid for CNS targets .
  • QSAR Insights: Van der Waals descriptors suggest that the difluoromethoxy group’s electronegativity significantly influences receptor binding compared to non-fluorinated analogs .

Biologische Aktivität

The compound 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₉F₂N₃O₃
  • Molecular Weight : 363.36 g/mol
  • IUPAC Name : 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown cytotoxic effects against various tumor cell lines.
  • Antimicrobial Properties : The presence of specific functional groups may enhance its efficacy against bacterial strains.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes could play a role in its therapeutic effects.

Antitumor Activity

A study evaluated the cytotoxicity of compounds related to pyrazole derivatives against human tumor cell lines. Results showed that certain modifications to the pyrazole structure can significantly enhance anticancer activity. For instance, compounds with difluoromethoxy substitutions demonstrated increased potency against breast and lung cancer cell lines, indicating a promising avenue for further research .

Antimicrobial Effects

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses notable antimicrobial activity, comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition Studies

Research focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that derivatives of the compound inhibited these enzymes effectively. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against tumor cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE and BChE inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.